Cas no 1806339-64-9 (4-Mercaptobenzo[d]oxazole-2-carbonitrile)

4-Mercaptobenzo[d]oxazole-2-carbonitrile is a heterocyclic compound featuring a benzo[d]oxazole core functionalized with a mercapto group at the 4-position and a cyano group at the 2-position. This structure imparts reactivity suitable for applications in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and materials science. The mercapto group offers nucleophilic reactivity for thioether formation, while the electron-withdrawing cyano group enhances electrophilic character, facilitating further functionalization. Its rigid aromatic framework contributes to stability, making it a versatile intermediate in the development of bioactive molecules or functional materials. The compound’s distinct functional groups allow for selective modifications, enabling tailored synthetic pathways.
4-Mercaptobenzo[d]oxazole-2-carbonitrile structure
1806339-64-9 structure
Product Name:4-Mercaptobenzo[d]oxazole-2-carbonitrile
CAS No:1806339-64-9
MF:C8H4N2OS
MW:176.195159912109
CID:4819990
Update Time:2025-10-31

4-Mercaptobenzo[d]oxazole-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Cyano-4-mercaptobenzo[d]oxazole
    • 4-Mercaptobenzo[d]oxazole-2-carbonitrile
    • Inchi: 1S/C8H4N2OS/c9-4-7-10-8-5(11-7)2-1-3-6(8)12/h1-3,12H
    • InChI Key: JIHLLWBAXLJIMT-UHFFFAOYSA-N
    • SMILES: SC1=CC=CC2=C1N=C(C#N)O2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 224
  • XLogP3: 2
  • Topological Polar Surface Area: 50.8

4-Mercaptobenzo[d]oxazole-2-carbonitrile Pricemore >>

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Additional information on 4-Mercaptobenzo[d]oxazole-2-carbonitrile

Exploring the Potential of 4-Mercaptobenzo[d]oxazole-2-carbonitrile (CAS No. 1806339-64-9) in Modern Chemical and Pharmaceutical Research

The compound 4-Mercaptobenzo[d]oxazole-2-carbonitrile, identified by the CAS registry number 1806339-64-9, represents a promising molecule at the intersection of organic chemistry and biomedical innovation. This heterocyclic compound, characterized by its fused oxazole ring and thiophene-like sulfur functionality, has garnered attention for its unique structural features and potential applications in drug discovery, material science, and analytical chemistry. Recent advancements in synthetic methodologies have enabled precise control over its synthesis, while emerging studies highlight its role in modulating biological pathways relevant to cancer therapy and antimicrobial activity.

The core structure of 4-Mercaptobenzo[d]oxazole integrates an oxazole moiety with a mercapto group (-SH) at the fourth position of the benzene ring, while the cyano group (-CN) occupies the second carbon of the oxazole ring. This arrangement creates a balance between hydrophilic and hydrophobic properties, enhancing its solubility in both polar and non-polar solvents. A 2023 study published in *Organic Letters* demonstrated that this structural configuration allows for tunable electronic properties, making it a versatile scaffold for functionalization with bioactive substituents.

In pharmaceutical research, 4-Mercaptobenzo[d]oxazole-2-carbonitrile has emerged as a lead compound in anticancer drug development. Preclinical trials indicate its ability to inhibit tumor growth through dual mechanisms: first, by disrupting mitochondrial function via redox cycling to generate reactive oxygen species (ROS), and second, by targeting histone deacetylase (HDAC) enzymes to modulate epigenetic regulation. A collaborative study between MIT and Novartis (published in *Nature Communications*, 2023) revealed that analogs of this compound exhibit selectivity toward breast cancer cells (MDA-MB-231) over normal fibroblasts, suggesting potential for reduced off-target effects compared to conventional chemotherapy agents.

The mercapto group's reactivity plays a critical role in expanding this compound's utility beyond pharmacology. In material science applications, researchers have exploited its thiol functionality to create self-healing polymers through dynamic disulfide exchange mechanisms. A 2024 paper in *Advanced Materials* described how incorporating 1806339-64-9-based monomers into polyurethane networks enabled recovery of mechanical properties after physical damage without external stimuli—a breakthrough for smart biomedical devices like implantable sensors or wearable diagnostics.

In analytical chemistry contexts, this compound serves as a sensitive probe molecule for detecting heavy metal ions due to its sulfur-based coordination chemistry. A team at Stanford demonstrated that immobilized derivatives could selectively bind lead (Pb²⁺) ions with sub-nanomolar detection limits (Analytical Chemistry, 2023). The cyano group's electron-withdrawing effect enhances luminescence quenching responses when metal ions bind to the sulfur site, creating opportunities for low-cost environmental monitoring systems.

Synthetic advancements have made large-scale production more feasible while maintaining high purity standards required for preclinical studies. A continuous-flow synthesis method reported in *Chemical Science* (January 2024) achieved >95% yield using microwave-assisted protocols with recyclable catalysts. This process reduces energy consumption by 40% compared to traditional batch methods while minimizing waste generation—a critical factor for scaling up medicinal chemistry applications.

Clinical translation studies are currently exploring nanoparticle formulations to enhance bioavailability of this compound's therapeutic derivatives. Encapsulation within lipid-polymer hybrid nanoparticles increases circulation time in vivo while protecting against enzymatic degradation. Early murine models show sustained release profiles exceeding 7 days without significant hepatorenal toxicity—a milestone toward developing long-lasting anticancer therapies.

In environmental safety assessments conducted per OECD guidelines (April 2024), 1806339-64-9 exhibited low ecotoxicity profiles at concentrations up to 5 mg/L toward freshwater organisms like Daphnia magna and algae species. Its rapid biodegradation under aerobic conditions (>75% degradation within 7 days) aligns with green chemistry principles advocated by regulatory bodies like ECHA and FDA.

Current research frontiers include exploring this compound's role as a molecular probe for imaging cellular redox states through fluorescence lifetime imaging microscopy (FLIM). Preliminary data from Weill Cornell Medicine shows that fluorinated derivatives can map mitochondrial ROS levels with nanoscale resolution—opening avenues for real-time monitoring during disease progression or treatment response assessment.

The versatility of 4-Mercaptobenzo[d]oxazole-2-carbonitrile stems from its dual functional groups' synergistic effects: the mercapto group provides reactivity and coordination sites while the cyano moiety contributes electronic modulation and hydrogen bonding capacity. These characteristics position it uniquely among heterocyclic scaffolds used in contemporary drug design paradigms such as fragment-based lead optimization (FBLD) and structure-based virtual screening approaches.

Ongoing collaborations between computational chemists at ETH Zurich and experimental teams at Pfizer are leveraging machine learning models trained on over 5 million molecular interactions to predict novel binding modes of this compound against understudied targets like bromodomain proteins involved in neurodegenerative diseases. Initial simulations suggest binding affinities comparable to approved drugs like JQ1 but with distinct pharmacokinetic profiles.

Economic analyses from Frost & Sullivan estimate that compounds like 1806339-64-9 could reduce R&D costs by up to $5M per drug candidate through accelerated hit-to-leads stages using modular synthesis platforms incorporating such scaffolds. This economic viability combined with proven efficacy metrics underscores its potential as a cornerstone molecule across multiple industries within chemical-biological interfaces.

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